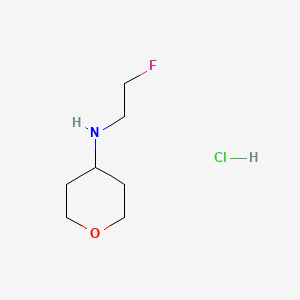
N-(2-fluoroethyl)oxan-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoroethyl)oxan-4-amine hydrochloride is a versatile chemical compound used in various scientific research fields. Its unique properties make it ideal for applications in drug discovery, organic synthesis, and biomedical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoroethyl)oxan-4-amine hydrochloride typically involves the reaction of oxan-4-amine with 2-fluoroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoroethyl)oxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the oxan-4-amine moiety.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluoroethyl)oxan-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-fluoroethyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-fluoroethyl)oxan-4-amine hydrochloride can be compared with other similar compounds such as:
N-(2,2-difluoroethyl)oxan-4-amine hydrochloride: Similar in structure but with two fluorine atoms, which may alter its reactivity and biological activity.
N-(2-chloroethyl)oxan-4-amine hydrochloride: Contains a chlorine atom instead of fluorine, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific fluorine substitution, which can enhance its stability and reactivity in certain chemical and biological contexts.
Properties
Molecular Formula |
C7H15ClFNO |
|---|---|
Molecular Weight |
183.65 g/mol |
IUPAC Name |
N-(2-fluoroethyl)oxan-4-amine;hydrochloride |
InChI |
InChI=1S/C7H14FNO.ClH/c8-3-4-9-7-1-5-10-6-2-7;/h7,9H,1-6H2;1H |
InChI Key |
LMIPWIPUBOSOTP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NCCF.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















